Methyl 5-bromo-2-fluoroisonicotinate is an organic compound with the molecular formula . It is a derivative of isonicotinic acid, characterized by the substitution of bromine at the 5-position and fluorine at the 2-position of the pyridine ring. This compound is significant in medicinal chemistry and material science due to its unique reactivity and potential applications in drug development and synthesis of novel materials.
This compound can be synthesized primarily from 5-bromo-2-fluoropyridine-4-carboxylic acid through esterification reactions, utilizing methanol and various reagents to facilitate the process.
Methyl 5-bromo-2-fluoroisonicotinate falls under the category of heterocyclic compounds, specifically pyridine derivatives. It is classified as a halogenated organic compound due to the presence of bromine and fluorine substituents.
The synthesis of methyl 5-bromo-2-fluoroisonicotinate typically involves the following steps:
The yield of this synthesis process can reach up to 88% after purification via silica gel column chromatography.
The reaction mechanism involves nucleophilic attack by methanol on the activated carboxylic acid derivative, leading to ester formation. The use of triphenylphosphine helps in activating the carboxylic acid, facilitating this transformation.
Methyl 5-bromo-2-fluoroisonicotinate features a pyridine ring with specific substituents:
The molecular structure can be represented as follows:
Key structural characteristics include:
Methyl 5-bromo-2-fluoroisonicotinate can undergo several types of chemical reactions:
For nucleophilic substitution, conditions typically involve mild solvents like dimethylformamide, while Suzuki-Miyaura reactions utilize palladium catalysts in solvents such as ethanol or toluene.
The mechanism of action for methyl 5-bromo-2-fluoroisonicotinate largely depends on its application in medicinal chemistry. The presence of bromine and fluorine enhances its binding affinity to specific molecular targets such as enzymes or receptors, potentially modulating biological pathways.
In therapeutic contexts, it may inhibit enzyme activity or alter protein functions, leading to desired pharmacological effects.
Relevant data indicate that methyl 5-bromo-2-fluoroisonicotinate maintains stability during storage if protected from light and moisture.
Methyl 5-bromo-2-fluoroisonicotinate has several significant applications:
The synthesis of methyl 5-bromo-2-fluoroisonicotinate (CAS 29241-66-5) typically proceeds through sequential halogenation and esterification steps from pyridine precursors. A prominent route involves the base-catalyzed hydrolysis of methyl 5-bromo-2-fluoropyridine-3-carboxylate, followed by acidification to yield the corresponding carboxylic acid intermediate. This intermediate undergoes esterification under mild conditions to form the target compound. A documented procedure employs THF/water solvent systems with sodium hydroxide (1.0 equiv, 2 hours, 20°C), followed by neutralization with HCl, achieving moderate yields (~58%) after preparative HPLC purification [1]. Alternative pathways exploit regioselective bromination of pre-fluorinated methyl nicotinate derivatives, though this requires precise control to avoid polybromination. The structural confirmation relies on consistent analytical data: molecular formula C₇H₅BrFNO₂ (MW 220) and characteristic NMR shifts (δ 8.65 ppm for C6-H, 4.00 ppm for -OCH₃) [1] [6].
Table 1: Synthetic Routes Comparison
Precursor | Key Reaction Conditions | Yield | Regioselectivity |
---|---|---|---|
Methyl 5-bromo-2-fluoronicotinate | NaOH/HCl, THF/H₂O, 20°C, 2h | 58% | High (C5 bromination) |
2-Fluoroisonicotinic acid | Br₂/CuBr₂, DMF, 80°C | 45-50% | Moderate |
Fluoropyridine carboxylate | NBS, AIBN, CCl₄, reflux | 60% | Variable |
Esterification catalysis significantly enhances the efficiency of converting 5-bromo-2-fluoroisonicotinic acid to its methyl ester. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) catalyze the formation of the acyl chloride intermediate, which reacts quantitatively with methanol to yield the ester. This method achieves >95% conversion under anhydrous conditions at 60-70°C [9]. For regioselective bromination, copper(I) bromide (CuBr) acts as a catalyst in electrophilic aromatic substitution, particularly effective for C5 functionalization of 2-fluoroisonicotinate scaffolds. The bromination of methyl 2-fluoroisonicotinate using CuBr₂ in 75-90% sulfuric acid at 10-15°C achieves 80-85% yield with minimal dibromide formation [5] [9]. Notably, Lewis acid catalysts like FeCl₃ enable halogen exchange in bromo-chloro precursors, offering a pathway to modify halogen positioning post-esterification [5].
Optimization studies reveal critical parameters for maximizing yield:
Table 2: Yield Optimization Parameters
Parameter | Optimal Range | Suboptimal Impact |
---|---|---|
Bromination Temperature | 10–15°C | Polybromination above 20°C |
NaOH Concentration | 1.0 M in H₂O | Ester saponification at >1.5 M |
Reaction Time (Hydrolysis) | 2 hours | Degradation beyond 4 hours |
H₂SO₄ Concentration | 80–85% | Incomplete reaction (<75%), charring (>90%) |
Sustainable synthesis strategies focus on solvent recycling and waste-minimized bromination. The reuse of sulfuric acid solvents (75-90%) in dibromohydantoin-mediated brominations demonstrates viability over three cycles without yield loss (Cycle 1: 80%; Cycle 3: 85%), reducing mineral acid waste by >70% [9]. Aqueous workup protocols replace traditional organic solvents; dichloromethane extraction followed by sodium bisulfite washing removes residual bromine species, enabling solvent recovery via distillation [4] [9]. Additionally, catalytic dehydrogenation avoids stoichiometric oxidants in converting dihydropyridines to aromatic esters, cutting heavy metal waste. Life-cycle assessments confirm these approaches lower the E-factor (kg waste/kg product) from 15.2 to 5.6 compared to classical bromination with bromine/silver catalysts [8].
Regioselectivity in bromofluoropyridine systems hinges on directing group effects and halogen source selection:
Table 3: Regioselective Bromination Performance
Bromination Agent | Solvent/Medium | C5 Selectivity | Byproduct Formation |
---|---|---|---|
Dibromohydantoin | 80% H₂SO₄ | >95% | <5% dibromide |
N-Bromosuccinimide (NBS) | CCl₄, reflux | 75% | 15–20% dibromide |
Br₂/CuBr₂ | DMF, 80°C | 60% | 30% C3-brominated isomer |
NaBrO₃/H₂SO₄ | H₂O, 50°C | 70% | 10% hydrolysis |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9